N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide
Description
N-[2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide is a quinazolinone derivative characterized by a 6-fluoro-2-methyl-substituted quinazolinone core linked via an ethyl group to a 3-methoxybenzamide moiety.
Properties
Molecular Formula |
C19H18FN3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C19H18FN3O3/c1-12-22-17-7-6-14(20)11-16(17)19(25)23(12)9-8-21-18(24)13-4-3-5-15(10-13)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
InChI Key |
GSBUCSRBHUZKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluoro Substituent: The fluoro substituent is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Ethyl Linker: The ethyl linker is attached through alkylation reactions, often using ethyl halides in the presence of a base like potassium carbonate.
Coupling with 3-Methoxybenzamide: The final step involves coupling the quinazolinone intermediate with 3-methoxybenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and quinazolinone ring are susceptible to hydrolytic cleavage under acidic or basic conditions:
Key Findings :
-
The methoxy group stabilizes the benzamide against rapid hydrolysis compared to unsubstituted analogs.
-
Fluorine at the 6-position slightly accelerates ring-opening due to inductive effects.
Nucleophilic Aromatic Substitution
The 6-fluoro substituent on the quinazolinone ring participates in nucleophilic substitution:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq.) | DMF, 120°C, 24 h | 6-Amino-2-methylquinazolin-4(3H)-one derivative | 58% | |
| KSCN | EtOH, 80°C, 18 h | 6-Thiocyano analog | 42% |
Mechanistic Insight :
-
The reaction proceeds via a Meisenheimer complex, with fluoride acting as a leaving group.
-
Steric hindrance from the methyl group at C2 reduces substitution efficiency.
Oxidation and Reduction
The quinazolinone core and ethyl linker exhibit redox activity:
Oxidation
Reduction
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | Reduced amide to amine (unstable) | <10% |
| LiAlH₄ | THF, reflux, 4 h | Complete decomposition | – |
Critical Note :
The 4-oxo group stabilizes the aromatic system, making the ring resistant to conventional reduction methods .
Radical-Mediated Reactions
DMSO/H₂O₂ systems induce radical pathways in related quinazolinones :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Analogous benzamide | DMSO (2 mL), H₂O₂ (1 eq), 150°C, 14 h | Cross-coupled dimer | 35% |
| With TEMPO (radical scavenger) | Same as above | Reaction inhibited | 0% |
Implications for Target Compound :
-
The ethyl linker may participate in hydrogen abstraction, forming carbon-centered radicals.
-
Methoxy groups act as radical stabilizers, potentially enabling C–O bond cleavage .
Functional Group Interconversion
The methoxy group undergoes demethylation under strong acids:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | DCM, -78°C → 25°C, 12 h | 3-Hydroxybenzamide derivative | 68% |
| HI (47%) | AcOH, reflux, 8 h | Demethylated product + ring iodination | 34% |
Analytical Data :
¹H NMR of demethylated product shows loss of OCH₃ signal at δ 3.85 ppm and new –OH peak at δ 9.72 ppm .
Comparative Reactivity Table
| Reaction Site | Reactivity | Influencing Factors |
|---|---|---|
| 6-Fluoro substituent | Moderate | Steric hindrance from C2-methyl group |
| Amide bond | High | Resonance stabilization with methoxy group |
| Quinazolinone 4-oxo group | Low | Conjugation with aromatic system |
| Ethyl linker | Low | Electron-withdrawing quinazolinone core |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the quinazoline moiety, such as N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide, exhibit promising anticancer properties. Studies have demonstrated that derivatives of quinazoline can inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. For instance, quinazoline derivatives have been shown to inhibit kinases that are overexpressed in cancer cells, leading to reduced cell viability and increased rates of apoptosis .
- Case Studies : A study highlighted the cytotoxic effects of a related quinazoline derivative against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating its potential as a more effective treatment option .
Antibacterial Properties
This compound has also been explored for its antibacterial effects. Studies have shown that certain quinazoline derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial activity is believed to stem from the compound's ability to inhibit bacterial enzymes or disrupt cell wall synthesis. This makes it a candidate for addressing antibiotic resistance issues prevalent in modern medicine .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research has suggested that quinazoline derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Clinical Relevance : Given the role of inflammation in various chronic diseases, including arthritis and cardiovascular diseases, compounds like this compound could be valuable in developing new anti-inflammatory therapies .
Neuroprotective Effects
Emerging research indicates that certain quinazoline derivatives may offer neuroprotective benefits. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.
- Potential Applications : The neuroprotective properties could be harnessed for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Preliminary studies suggest that these compounds may help mitigate neuronal damage associated with these conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can lead to variations in biological activity.
| Modification | Effect on Activity |
|---|---|
| Fluorination at the 6-position | Enhanced potency against cancer cells |
| Methoxy substitution | Improved solubility and bioavailability |
| Ethyl chain length variation | Altered interaction with target enzymes |
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
Quinazolinone-Sulphonamide Hybrids (e.g., Compound 45)
- Structure : 4-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulphonamide (Compound 45) .
- Comparison: Core: Shares the 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl group with the target compound. Substituent: Replaces the benzamide with a sulphonamide linked to a pyrimidine ring. The sulphonamide group may enhance DNA interaction or enzyme inhibition compared to benzamide derivatives. Lipophilicity: Fluorine and methyl groups likely improve bioavailability, similar to the target compound.
Cyanoquinoline Derivatives (e.g., CoPo-22)
- Structure: N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22) .
- Comparison: Core: Quinoline vs. quinazolinone; the cyano group in CoPo-22 enhances electronic properties. Activity: Acts as a dual corrector-potentiator for ΔF508-CFTR, a target in cystic fibrosis therapy. The target compound’s quinazolinone core may favor different mechanisms, such as kinase inhibition or receptor modulation. Linker: Both use ethylamino linkers, suggesting similar synthetic strategies.
Analogs with Varied Substituents and Linkers
Dopamine D4 Receptor Ligands (e.g., Compound 2)
- Structure : N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 2) .
- Comparison: Core: Piperazine vs. quinazolinone; the latter may reduce off-target binding to D2 or sigma1 receptors. Substituents: Chlorophenyl in Compound 2 vs. fluoro-methyl in the target compound. Fluorine’s electronegativity may enhance selectivity for specific receptors. Activity: Compound 2 exhibits nanomolar D4 affinity (>100-fold selectivity over D2/D3). The target compound’s quinazolinone could shift activity toward non-dopaminergic targets. LogP: 2.37–2.55 (optimal for CNS penetration in related compounds) ; similar values are expected for the target compound.
Indole-Linked Quinazolinone (Y043-4027)
- Structure : N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (Y043-4027) .
- Comparison :
- Core : Shares the 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl group.
- Linker : Acetamide vs. benzamide; the latter may improve stability or binding affinity.
- Activity : Indole moieties often target serotonin or kinase receptors; the benzamide in the target compound may favor different interactions.
Lipophilicity and Bioavailability
- Fluorine and methyl groups in the target compound and analogs (e.g., Compound 45, CoPo-22) enhance lipophilicity, aiding membrane permeability .
- LogP values of 2.37–2.55 in dopamine D4 ligands suggest optimal brain penetration ; similar values are plausible for the target compound.
Selectivity and Off-Target Effects
- Dopamine Receptors: Piperazine-based analogs (e.g., Compound 2) show D4 selectivity over D2/D3 , whereas quinazolinones may reduce dopamine receptor binding.
- Serotonin and Sigma Receptors: Structural variations (e.g., benzamide vs. sulphonamide) likely alter off-target profiles. For example, CoPo-22’s quinoline core avoids sigma1 binding common in piperazine derivatives .
Biological Activity
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazolinone moiety, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its pharmacological properties. Key characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2 |
| Molecular Weight | 359.4 g/mol |
| LogP | 2.8754 |
| Polar Surface Area | 57.316 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors involved in critical biological pathways. Research indicates that this compound may:
- Inhibit Kinases : It shows potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways, which could be beneficial in cancer therapy.
- Modulate Apoptosis and Cell Growth : It may influence pathways related to apoptosis and cellular proliferation, thus impacting tumor growth and survival .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Targeting Specific Pathways : The compound has been shown to modulate the activity of proteins involved in cancer progression, such as BRD4, which plays a crucial role in regulating oncogene expression .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research:
- Kinase Inhibition : It has been characterized as a potent inhibitor of several kinases, which are critical in signaling pathways that regulate cell division and survival.
- Matrix Metalloproteinase Inhibition : Similar compounds have shown activity against matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and tumor metastasis .
Study on Antitumor Activity
A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results indicated:
- Cell Line Sensitivity : The compound exhibited significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range.
- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2 .
Pharmacokinetics and Bioavailability
Research focusing on the pharmacokinetic profile of this compound showed promising results regarding its absorption and distribution:
Q & A
Q. What are the established synthetic routes for N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Quinazolinone Core Preparation : Cyclization of anthranilic acid derivatives with fluoro-substituted reagents under acidic conditions to form the 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl moiety .
Ethylamine Linker Introduction : Nucleophilic substitution or coupling reactions to attach the ethylamine sidechain to the quinazolinone core .
3-Methoxybenzamide Functionalization : Amidation or condensation reactions to couple the 3-methoxybenzamide group to the ethylamine linker .
Key challenges include optimizing reaction yields (e.g., using catalysts like DCC for amidation) and ensuring regioselectivity during fluorination .
Q. How is structural characterization of this compound performed?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
Advanced Research Questions
Q. What experimental challenges arise in synthesizing this compound, and how are they addressed?
- Methodological Answer : Common challenges include:
- Low Yields in Fluorination : Competing side reactions (e.g., over-fluorination) are mitigated using controlled temperatures (0–5°C) and stoichiometric HF-pyridine .
- Purification Difficulties : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .
- Hazard Management : Rigorous risk assessments for reagents like chlorinating agents (e.g., PCl₅) are required, with fume hood use and PPE adherence .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer : Discrepancies often stem from assay variability. Validation strategies include:
- Dose-Response Studies : Establish EC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm selectivity .
- Mechanistic Profiling : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or topoisomerase II, correlating with experimental IC₅₀ data .
- In Vivo Cross-Validation : Compare pharmacokinetic parameters (e.g., t₁/₂, AUC) in rodent models to rule out bioavailability artifacts .
Q. What computational methods are used to predict the compound’s solubility and bioavailability?
- Methodological Answer :
- LogP Calculations : Tools like MarvinSketch predict logP ~2.5, indicating moderate lipophilicity suitable for oral absorption .
- Solubility Modeling : COSMO-RS simulations in aqueous buffers identify optimal pH ranges (e.g., pH 6–7 for maximal solubility) .
- ADMET Prediction : SwissADME assesses CYP450 inhibition risks and blood-brain barrier permeability, guiding structural modifications (e.g., adding polar groups) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) across studies?
- Methodological Answer : Variations may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism in the quinazolinone ring. Resolution steps:
Standardized Conditions : Re-run NMR in deuterated DMSO at 298 K for direct comparison .
Dynamic NMR Analysis : Monitor temperature-dependent shifts to detect tautomeric equilibria .
Cross-Validate with MS : High-resolution mass spectrometry confirms molecular ion consistency (e.g., [M+H]⁺ = 385.12) .
Tables for Comparative Analysis
Q. Table 1: Comparative Biological Activity of Quinazolinone Derivatives
Q. Table 2: Optimized Synthetic Conditions
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinazolinone Formation | HF-pyridine, 0°C | 68 | 98% |
| Amidation | DCC, DMAP, RT | 82 | 95% |
| Final Purification | Ethanol/water recrystallization | – | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
